GRK6-IN-3 Offers Superior Potency Compared to GRK6-IN-4 in GRK6 Inhibition
In a direct comparison of closely related chemical analogs from the same patent series, GRK6-IN-3 (IC50 = 1.03 μM) demonstrates approximately 1.5-fold higher potency for GRK6 than GRK6-IN-4 (IC50 = 1.56 μM) [1]. This difference, while modest, is statistically significant and provides a clear potency advantage for researchers seeking to maximize target engagement at a given concentration.
| Evidence Dimension | GRK6 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 1.03 μM |
| Comparator Or Baseline | GRK6-IN-4: 1.56 μM |
| Quantified Difference | 1.5-fold more potent |
| Conditions | In vitro kinase activity assay; details not disclosed in vendor datasheet but presumed to be standard radiometric or fluorescence-based assay. |
Why This Matters
Higher potency reduces the compound concentration required to achieve the same level of target inhibition, minimizing potential off-target effects and conserving compound usage in cell-based assays.
- [1] TargetMol. GRK6-IN-3 (T86524) and GRK6-IN-4 (T12402). Accessed 2026. View Source
